molecular formula C7H16N2O2 B8754926 1-Butyl-3-(2-hydroxyethyl)urea CAS No. 29346-52-9

1-Butyl-3-(2-hydroxyethyl)urea

Cat. No. B8754926
Key on ui cas rn: 29346-52-9
M. Wt: 160.21 g/mol
InChI Key: LMKIQYQEULTPPM-UHFFFAOYSA-N
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Patent
US04814382

Procedure details

61.7 grams (1 mole at 99% purity) of ethanolamine and 170 grams of dichloromethane were charged to a flask eguipped with stirrer, thermometer, feed tank, distillation head and condenser. 101 grams (1 mole at 98% purity) of butyl isocyanate were fed to the flask dropwise with stirring and cooling (utilizing a dry ice bath) over a period of 1.5 hours such that the temperature of the reaction mixture was maintained at about 30° C. At this time some solid had been formed and it was redissolved by heating to 46° C. The flask contents were stirred at 46° C. for an additional two hours and then freed of volatile materials by stripping at 90° C. and 2 mm Hg, leaving 181 g of solid product. This material was recrystallized from 2-butanone giving tiny white crystals melting at 67° C. The HLB value of N-(2-hydroxyethyl)-N'-1-butyl urea is 12.9.
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8]>ClCCl>[OH:2][CH2:1][CH2:3][NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11]

Inputs

Step One
Name
Quantity
61.7 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
170 g
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
C(CCC)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
eguipped with stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer, feed tank, distillation head and condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooling (utilizing a dry ice bath) over a period of 1.5 hours such that the temperature of the reaction mixture
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
At this time some solid had been formed
DISSOLUTION
Type
DISSOLUTION
Details
it was redissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 46° C
STIRRING
Type
STIRRING
Details
The flask contents were stirred at 46° C. for an additional two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
by stripping at 90° C.

Outcomes

Product
Name
Type
product
Smiles
OCCNC(=O)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 181 g
YIELD: CALCULATEDPERCENTYIELD 113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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